A Comprehensive Technical Guide to the Physicochemical Properties of 3-Methoxypyridine-4-boronic acid hydrate
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Methoxypyridine-4-boronic acid hydrate
Introduction
3-Methoxypyridine-4-boronic acid hydrate is a heterocyclic organoboron compound of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. Its unique structure, featuring a pyridine ring functionalized with both a methoxy group and a boronic acid moiety, makes it a versatile building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The methoxy group acts as an electron-donating group, modulating the electronic properties of the pyridine ring, while the boronic acid provides a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds. The hydrate form indicates the presence of associated water molecules, which can influence its stability, solubility, and crystalline structure.
This guide provides an in-depth analysis of the core physicochemical properties of 3-Methoxypyridine-4-boronic acid hydrate, offering field-proven insights and detailed experimental methodologies to support its effective use in a research and development setting.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. These identifiers and physical constants are critical for accurate record-keeping, reaction stoichiometry, and safety assessments.
| Property | Value | Source(s) |
| Chemical Name | (3-Methoxypyridin-4-yl)boronic acid hydrate | [1] |
| Synonyms | 3-methoxy-4-pyridinylboronic acid hydrate, (3-Methoxy-4-pyridyl)boronic acid | [2] |
| CAS Number | 1072952-50-1 | [1] |
| Molecular Formula | C₆H₈BNO₃ (anhydrous) / C₆H₁₀BNO₄ (hydrate) | [1][2] |
| Molecular Weight | 152.94 g/mol (anhydrous) / 170.96 g/mol (monohydrate) | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | Typically ≥97% | [4] |
| Melting Point | Data not consistently available; varies with hydration state. Anhydrous analogues suggest melting points can be >200°C. | |
| SMILES | COC1=C(C=CN=C1)B(O)O | [5] |
| InChI Key | YUTPAZKVEOJQCY-UHFFFAOYSA-N | [3][5] |
Spectroscopic and Analytical Characterization
Robust analytical characterization is the cornerstone of chemical synthesis. It validates the identity, purity, and structure of the material. The following protocols are self-validating systems designed to provide unambiguous characterization of 3-Methoxypyridine-4-boronic acid hydrate.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure in solution.
Experimental Protocol (¹H, ¹³C, and ¹¹B NMR):
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Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes the compound well and allows for the observation of exchangeable protons (B(OH)₂ and hydrate H₂O).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Expected Signals: The spectrum in DMSO-d₆ should reveal distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the boronic acid hydroxyl protons, which may exchange with water.
-
Causality: The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the pyridine ring.
-
-
¹³C NMR Acquisition:
-
Expected Signals: Signals corresponding to the six carbon atoms will be observed. The carbon attached to the boron atom will often show a broader signal due to quadrupolar relaxation of the boron nucleus.
-
-
¹¹B NMR Acquisition:
-
Rationale: ¹¹B NMR is crucial for directly observing the boron center. It helps distinguish between the trigonal (sp²) boronic acid and the tetrahedral (sp³) boronate species that forms in the presence of Lewis bases or at higher pH.[6][7]
-
Expected Signal: A single, relatively broad peak is expected. Its chemical shift (typically 20-30 ppm for trigonal species) is sensitive to the electronic environment and coordination state.[8]
-
2.2. Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-MS system.
-
Acquisition: Acquire data in positive ion mode.
-
Rationale: The pyridine nitrogen is readily protonated, making positive ion mode highly effective.
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. For the anhydrous form (C₆H₈BNO₃), the expected exact mass would be approximately 154.0670 m/z. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million (ppm).
Solubility and pKa Profile
Solubility and acidity are critical parameters that dictate reaction conditions, purification methods, and biological applications.
3.1. Solubility Assessment
A qualitative and quantitative understanding of solubility is essential for designing homogeneous reaction mixtures. While comprehensive data is sparse, a typical profile can be determined experimentally.
Experimental Protocol (Equilibrium Solubility Determination):
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Setup: Add an excess amount of 3-Methoxypyridine-4-boronic acid hydrate to a known volume (e.g., 1 mL) of various solvents (e.g., water, methanol, ethanol, THF, DMSO, toluene) in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the excess solid. Carefully extract an aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical technique like HPLC-UV or quantitative NMR.
-
Interpretation: The compound is expected to have good solubility in polar protic solvents like water and methanol, and polar aprotic solvents like DMSO, due to its polar functional groups. Solubility in nonpolar solvents like toluene is expected to be low.
3.2. Acidity and Basicity (pKa)
This molecule possesses two key ionizable groups: the Lewis acidic boronic acid and the Brønsted-Lowry basic pyridine nitrogen. Their respective pKa values govern the species present at a given pH.
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Pyridine Nitrogen (pKa₁): The pyridine nitrogen can be protonated by an acid. The pKa of the resulting pyridinium ion is influenced by the methoxy group. While the exact value is not published, it can be estimated to be in the range of 3-5.
-
Boronic Acid (pKa₂): The boronic acid acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species, B(OH)₃⁻. The pKa for this equilibrium is typically in the range of 8-10 for arylboronic acids.[8] This equilibrium is pH-dependent and crucial for many of its applications.[8][9]
Protocol for pKa Determination (Potentiometric or UV-Vis Titration):
-
Prepare a solution of the compound in water or a mixed aqueous-organic solvent system.
-
Titrate the solution with a standardized acid (e.g., HCl) and then separately with a standardized base (e.g., NaOH).
-
Monitor the change in pH (potentiometry) or UV-Vis absorbance (spectrophotometry) as a function of the volume of titrant added.
-
The inflection points in the titration curve correspond to the pKa values of the ionizable groups.
Caption: Acid-base equilibria of 3-Methoxypyridine-4-boronic acid hydrate.
Stability, Storage, and Handling
Proper handling and storage are paramount for ensuring the longevity and reactivity of boronic acids, which can be susceptible to degradation.
4.1. Chemical Stability
Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly at non-optimal pH or in the presence of certain metals.[10] They are also prone to forming anhydride structures (boroxines) upon dehydration. The hydrate form helps to stabilize the monomeric boronic acid.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (freezer conditions, -20°C, are often recommended).[3] This minimizes both dehydration to the boroxine and potential oxidative degradation.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3]
4.2. Safe Handling Workflow
As a Senior Application Scientist, establishing a self-validating safety protocol is non-negotiable.
Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[5]
Caption: Recommended safe handling workflow for boronic acids.
Applications in Synthetic Chemistry
The primary utility of 3-Methoxypyridine-4-boronic acid hydrate is as a coupling partner in Suzuki-Miyaura reactions. This reaction forms a C-C bond between the pyridine ring and an aryl or vinyl halide/triflate, a foundational transformation in the synthesis of complex molecules for pharmaceuticals and organic electronics.[4] The position of the boronic acid at C4 and the methoxy group at C3 provides a specific isomer that is crucial for targeted synthesis.
Conclusion
3-Methoxypyridine-4-boronic acid hydrate is a valuable and versatile chemical building block. A comprehensive understanding of its physicochemical properties—from its spectral signature and solubility to its dual acidic/basic nature and stability—is essential for its successful application. The protocols and insights provided in this guide are designed to empower researchers, scientists, and drug development professionals to utilize this reagent with confidence and precision, ensuring both the integrity of their results and the safety of their operations.
References
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. Available at: [Link]
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Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
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Kubinski, P., et al. (2021). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]
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Xiong, H., et al. (2023). Mechanistic studies. a) Structural stability assessment of aryl boronic ester... ResearchGate. Available at: [Link]
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Scott, J. S., & Dennis, J. K. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
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Nishiyabu, R., et al. (2005). ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a mixture... ResearchGate. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. Available at: [Link]
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U.S. Department of Energy. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Office of Scientific and Technical Information. Available at: [Link]
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ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine... ResearchGate. Available at: [Link]
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PubChemLite. (n.d.). 3-chloro-2-methoxypyridine-4-boronic acid (C6H7BClNO3). PubChemLite. Available at: [Link]
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American Elements. (n.d.). 4-Methoxypyridine-3-boronic acid hydrate, min 97%. American Elements. Available at: [Link]
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